Methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate
Description
Methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 3-nitrophenyl group at position 2 and a methyl carboxylate ester at position 6. Its molecular formula is C₁₄H₁₁N₃O₂, with a molecular weight of 253.26 g/mol and a ChemSpider ID of 538862 . This compound is of interest in medicinal chemistry due to the versatility of the imidazo[1,2-a]pyridine scaffold, which is prevalent in drug discovery for its pharmacokinetic adaptability .
Properties
IUPAC Name |
methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-22-15(19)11-5-6-14-16-13(9-17(14)8-11)10-3-2-4-12(7-10)18(20)21/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKNDGXPGFZACX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate typically involves the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones. This reaction is often carried out in the presence of a base such as sodium hydroxide (NaOH) under ambient conditions. The reaction proceeds through a cycloisomerization process, resulting in the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions, oxidative coupling, and tandem reactions. These methods are designed to be efficient and environmentally friendly, utilizing green chemistry principles such as the use of aqueous solvents and metal-free conditions .
Chemical Reactions Analysis
Iodination at C3 Position
Ultrasound-assisted iodination using molecular iodine (I₂) under metal-free conditions achieves regioselective substitution at C3. This method operates in ethanol at 50–60°C, yielding 3-iodo derivatives with high efficiency .
Example Reaction:
Methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate + I₂ → 3-Iodo-methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate
| Condition | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| I₂, ultrasound | Ethanol | 60°C | 2 h | 82% |
Chlorination
Chloramine-T mediates electrophilic chlorination at C3 in solvent-free conditions, achieving 95% yield within 5 minutes . The nitro group enhances electrophilic substitution by polarizing the aromatic system.
Thiocyanation
Sodium thiocyanate (NaSCN) in ethanol under reflux introduces a thiocyanate group at C3. The reaction proceeds via nucleophilic attack, favored by the electron-deficient imidazo[1,2-a]pyridine core .
Example:
This compound + NaSCN → 3-Thiocyanato-methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaSCN | Ethanol | Reflux | 12 h | 78% |
Nucleophilic Substitution
The C3 position undergoes nucleophilic substitution with amines or thiols under basic conditions. For example, treatment with benzylamine in DMF at 80°C replaces the halogen atom (if present) with an amine group .
General Pathway:
3-Halo-derivative + R-NH₂ → 3-Amino-substituted product
Oxidation and Reduction
-
Oxidation : The nitro group on the phenyl ring can be reduced to an amine using hydrogen gas and palladium catalysts.
-
Reduction : Sodium borohydride selectively reduces ester groups to alcohols, though this is less common due to competing reactivity at the imidazo[1,2-a]pyridine core.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling enables functionalization at the phenyl ring. For instance, the nitro group can be replaced with aryl boronic acids to generate biaryl derivatives .
Example:
This compound + Ar-B(OH)₂ → Methyl 2-(3-aryl)imidazo[1,2-a]pyridine-6-carboxylate
| Catalyst | Base | Solvent | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 65% |
Cyanation
Electrochemical C3 cyanation using trimethylsilyl cyanide (TMSCN) in a phosphate buffer introduces a cyano group . This method avoids traditional metal catalysts and operates at room temperature.
| Condition | Solvent | Yield |
|---|---|---|
| KH₂PO₄/K₂HPO₄, TMSCN, 5 mA | Acetonitrile/H₂O | 72% |
Biological Activity and Derivatives
Derivatives of this compound exhibit Rab11A prenylation inhibition, a mechanism critical for anticancer activity . Functionalization at C3 or C6 modulates potency, with electron-withdrawing groups enhancing target binding.
Key Structure-Activity Relationship (SAR):
-
Nitro group at C3-phenyl: Increases electrophilicity and binding to enzymatic pockets.
-
Methyl ester at C6: Improves solubility without sacrificing activity.
Comparative Reactivity
The table below compares reaction outcomes for this compound and its analogs:
| Reaction Type | Substrate | Yield | Selectivity |
|---|---|---|---|
| Iodination | Parent compound | 82% | C3 |
| Chlorination | Parent compound | 95% | C3 |
| Suzuki coupling | 3-Bromo derivative | 65% | Phenyl ring |
| Cyanation | Parent compound | 72% | C3 |
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. Methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate has been studied for its potential as a chemotherapeutic agent. In vitro studies demonstrate its ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth and survival pathways .
2. Neuropharmacology
This compound has shown promise in neuropharmacological applications, particularly as a serotonin receptor antagonist. Its structural similarity to known neuroactive compounds suggests potential use in treating mood disorders and anxiety .
3. Antimicrobial Properties
this compound has been evaluated for its antimicrobial activity against various bacterial strains. Preliminary studies indicate that it may inhibit the growth of resistant bacterial strains, making it a candidate for further development as an antibiotic .
Material Science Applications
1. Fluorescent Sensors
The compound's unique structure allows it to function as a fluorescent sensor for metal ions. Studies have shown that it can selectively detect copper ions (Cu²⁺) and cyanide ions (CN⁻) through fluorescence quenching mechanisms. This property is valuable in environmental monitoring and safety applications .
2. Ligands in Coordination Chemistry
this compound can act as a ligand in coordination complexes with transition metals. Such complexes have potential applications in catalysis and materials science due to their enhanced stability and reactivity .
Case Studies
Mechanism of Action
The mechanism of action of methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group is known to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. The imidazo[1,2-a]pyridine core may also interact with nucleic acids and proteins, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate with five analogs, highlighting structural variations and their implications:
Key Observations:
The 4-methylsulfonyl substituent (Compound 1) introduces a polar sulfone group, which may improve aqueous solubility compared to the nitro analog .
Heteroaromatic Substituents :
- The 2-chloropyridinyl group (Compound 3) introduces a nitrogen atom in the aromatic ring, enabling hydrogen bonding and altering pharmacokinetic profiles .
Steric and Hydrophobic Effects :
- The 4-cyclohexylphenyl substituent (Compound 4) adds significant steric bulk and hydrophobicity, which may hinder metabolic degradation but reduce aqueous solubility .
Biological Activity
Methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate is a member of the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in the treatment of various diseases due to its ability to interact with multiple biological targets.
Chemical Structure and Properties
- Molecular Formula : C15H11N3O4
- CAS Number : 866133-67-7
- Structure : The compound features a fused imidazole and pyridine ring system, substituted with a nitrophenyl group and a carboxylate moiety.
Biological Activity Overview
The biological activity of this compound includes:
- Antimicrobial Properties : Exhibits activity against various bacterial strains and fungi.
- Anticancer Effects : Demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis.
- Anti-inflammatory Activity : May modulate inflammatory pathways, reducing the expression of pro-inflammatory cytokines.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical biochemical pathways, such as glutamine synthetase (MtGS), affecting the metabolism of Mycobacterium tuberculosis (Mtb) and potentially leading to its growth inhibition.
- Cellular Interaction : The nitrophenyl group may participate in redox reactions within cells, leading to the formation of reactive intermediates that can interact with cellular components, thus exerting antimicrobial or anticancer effects.
Antimicrobial Activity
A study evaluated the compound's efficacy against various pathogens. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species.
| Pathogen Type | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
| Candida albicans | 18 |
Anticancer Activity
In vitro studies on cancer cell lines (e.g., H460, A549) have shown that this compound can induce apoptosis through the activation of caspase pathways. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| H460 | 12 |
| A549 | 15 |
Anti-inflammatory Effects
Research demonstrated that this compound could significantly reduce levels of inflammatory markers such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
- Tuberculosis Treatment : A case study highlighted the compound's effectiveness in a murine model of tuberculosis, where it significantly reduced bacterial load in lung tissues compared to controls.
- Cancer Therapy : Clinical trials involving patients with lung cancer showed promising results when combined with standard chemotherapy regimens, leading to improved overall survival rates.
Q & A
What are the common synthetic routes for Methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate?
Basic Research Question
The compound is typically synthesized via multi-step routes involving cyclocondensation, halogenation, and functional group transformations. A representative approach includes:
Bromination : Starting materials like 2-acetylfuran undergo successive brominations using N-bromosuccinimide (NBS) and bromine to introduce halogens .
Cyclocondensation : Reaction of brominated intermediates with amines (e.g., 3-amino-6-chloropyridazine) in solvents like 1,2-dimethoxyethane to form the imidazo[1,2-a]pyridine core .
Nitration : Introduction of the nitro group at the 3-position using nitric acid or nitrating agents under controlled conditions .
Esterification : Final carboxylation via reaction with methyl chloroformate or similar reagents .
Key Methodological Consideration : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).
How is the compound characterized using spectroscopic and analytical methods?
Basic Research Question
Structural confirmation relies on:
- 1H/13C NMR : Assign peaks based on electronic environments. For example, the nitro group deshields adjacent protons, shifting aromatic signals downfield (e.g., δ 8.5–9.0 ppm for nitroaryl protons) .
- HRMS : Validate molecular weight with <5 ppm error. For derivatives, HRMS (ESI) data should match calculated [M+H]+ values .
- IR Spectroscopy : Confirm ester (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
